1-Phenyl-2-sulfanylpropan-1-one
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Overview
Description
1-Phenyl-2-sulfanylpropan-1-one is an organic compound with the molecular formula C9H10OS. It is characterized by a phenyl group attached to a propanone backbone, with a sulfanyl group at the second carbon position. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-sulfanylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-propanone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-sulfanylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield 1-phenyl-2-propanol using reducing agents like sodium borohydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-Phenyl-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-sulfanylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-sulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the phenyl group contributes to the compound’s stability and interaction with various enzymes and receptors.
Comparison with Similar Compounds
1-Phenyl-2-propanone: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Phenyl-2-sulfanylpropan-1-one: Has a different substitution pattern, leading to variations in reactivity and applications.
1-Phenyl-2-thioethanol: Contains a hydroxyl group instead of a carbonyl group, affecting its chemical behavior.
Uniqueness: 1-Phenyl-2-sulfanylpropan-1-one is unique due to the presence of both a phenyl group and a sulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
1-phenyl-2-sulfanylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGYCAYMJIXQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498974 |
Source
|
Record name | 1-Phenyl-2-sulfanylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13792-77-3 |
Source
|
Record name | 1-Phenyl-2-sulfanylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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